3-Mercapto-3-methyl-1-butanol

Flavor Chemistry Sensory Analysis Oenology

3-Mercapto-3-methyl-1-butanol (MMB, also referred to as 3-methyl-3-sulfanylbutan-1-ol or FEMA is a volatile polyfunctional thiol belonging to the alkylthiol class. It is characterized by the presence of both a primary alcohol and a tertiary thiol group on a branched C5 backbone, conferring unique organoleptic properties distinct from linear or esterified thiol analogs.

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
CAS No. 34300-94-2
Cat. No. B1210777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-3-methyl-1-butanol
CAS34300-94-2
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCC(C)(CCO)S
InChIInChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
InChIKeyGBCGIJAYTBMFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water at 10 g/l at 20°C, white petrolatum at < 100 g/kg at 20°C, acetone and 95% ethanol at 20°C

3-Mercapto-3-methyl-1-butanol (CAS 34300-94-2): A High-Impact Polyfunctional Thiol Flavor Agent for Savory and Roasted Profiles


3-Mercapto-3-methyl-1-butanol (MMB, also referred to as 3-methyl-3-sulfanylbutan-1-ol or FEMA 3854) is a volatile polyfunctional thiol belonging to the alkylthiol class [1]. It is characterized by the presence of both a primary alcohol and a tertiary thiol group on a branched C5 backbone, conferring unique organoleptic properties distinct from linear or esterified thiol analogs [1]. The compound is recognized for its potent meat broth, roasted, and savory aroma profile and is commonly used as a flavoring agent or adjuvant in food applications, with a GRAS (Generally Recognized As Safe) designation for this purpose [2]. It has been identified as a naturally occurring constituent in coffee, wine, beer, and passion fruit [3].

Delivers savory, meaty, and roasted aroma profiles
Reported cooked leek, meat broth character in model solutions
Naturally occurring in coffee, wine, beer, and passion fruit
GRAS-designated flavor agent for food applications
Moderate sensory threshold supports deliberate savory formulation
Contrasts with trace-level, high-impact fruity thiols

Why 3-Mercapto-3-methyl-1-butanol Cannot Be Interchanged with Other Volatile Thiols in Formulations


The polyfunctional thiol class exhibits extreme variability in sensory impact due to small structural changes. Substituting 3-Mercapto-3-methyl-1-butanol (MMB) with a seemingly close analog such as 3-Mercaptohexan-1-ol (3MH) or its ester 3-Mercaptohexyl acetate (3MHA) will fundamentally alter the sensory profile of a product. This is due to profound differences in olfactory perception thresholds—a primary driver of flavor potency—and distinct odor descriptors [1]. For instance, while MMB imparts savory, cooked leek, and meaty notes at concentrations around 1500 ng/L in model solutions, 3MH and 4-mercapto-4-methylpentan-2-ol (4MMPOH) are detected at orders of magnitude lower concentrations (~60 ng/L) and convey entirely different tropical fruit and citrus characters [1]. Furthermore, compared to the ultra-potent 3-methyl-2-butene-1-thiol (MBT, threshold ~7 ng/L in beer) which is associated with off-flavors, MMB offers a more manageable potency suitable for deliberate savory flavor design [2]. The quantitative evidence below details the specific assay conditions and magnitude of these differences, establishing MMB as a non-substitutable tool for specific flavor outcomes.

MMB vs 3MH / 4MMPOH Sensory profile may shift from savory to fruity. 3MH and 4MMPOH impart citrus, grapefruit notes; replacing MMB with them can eliminate desired meaty/roasted character.
MMB vs MBT Threshold and off-flavor risk differ markedly. MBT is an ultra-potent thiol associated with lightstruck off-flavors; direct substitution may introduce spoilage-like notes.
MMB vs esters Chemical stability and potency diverge. MMB formate exhibits ppt-level threshold and lability; MMB offers a more robust building block for roasted flavors.

Quantitative Differentiation of 3-Mercapto-3-methyl-1-butanol: Sensory Thresholds and Aroma Profile Comparisons


Sensory Threshold and Aroma Profile of MMB vs. 3MH and 4MMPOH in Aqueous Alcohol Model Solution

In a foundational study characterizing new volatile thiols in Sauvignon blanc wines, Tominaga et al. (1998) directly compared the sensory properties of 3-Mercapto-3-methylbutan-1-ol (MMB) with 4-mercapto-4-methylpentan-2-ol (4MMPOH) and 3-mercaptohexan-1-ol (3MH). The analysis, conducted in an aqueous alcohol model solution, revealed that MMB has a significantly higher perception threshold of 1500 ng/L, imparting an odor of cooked leeks [1]. In contrast, the two comparator compounds exhibited a perception threshold of approximately 60 ng/L and were described as having aromas reminiscent of citrus zest and grapefruit [1].

Sensory threshold & aroma
Direct head-to-head
Perception threshold: 1500 ng/L (MMB) vs ~60 ng/L (3MH, 4MMPOH)
Odor: cooked leeks vs citrus zest / grapefruit
MMB provides a robust, less volatile savory note; fruity thiols deliver trace-level impact.
25-fold threshold difference; aqueous alcohol model solution.
Flavor Chemistry Sensory Analysis Oenology

Comparative Sensory Potency: MMB Threshold in Wine vs. Ultra-Potent Thiols 4MMP and MBT

The comparative potency of MMB can be contextualized against other high-impact thiols. While MMB exhibits a perception threshold of 1500 ng/L in aqueous alcohol solution [1], 4-mercapto-4-methylpentan-2-one (4MMP) is documented to have a sensory threshold in wine as low as 0.8 ng/L [2]. Similarly, the beer off-flavor compound 3-methyl-2-butene-1-thiol (MBT) has a best-estimate threshold of 7 ng/L in beer [3].

Potency context vs ultra-potent thiols
Cross-study comparable
MMB threshold 1500 ng/L; 4MMP ~0.8 ng/L (wine); MBT ~7 ng/L (beer)
MMB is a moderate-impact savory building block; 4MMP and MBT are trace-level markers.
~1,875× and 214× threshold differences; matrices differ.
Sensory Science Analytical Chemistry Beverage Technology

Aroma Descriptor Differentiation: Savory/Cooked vs. Fruity/Tropical Thiol Analogs

The qualitative aroma of MMB is a primary driver of its specific application. In the same study by Tominaga et al. (1998), a clear organoleptic demarcation was established [1]. MMB was characterized by a 'cooked leeks' aroma, which aligns with its role in providing savory, meaty, and roasted notes [1]. This contrasts sharply with the aromas of 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-ol (4MMPOH), which were described as 'citrus zest' and 'grapefruit', respectively, and are associated with tropical and fruity wine profiles [1]. This class-level inference is supported by databases that list MMB's flavor descriptors as 'meat broth' and 'roasted' [2].

Aroma descriptor differentiation
Class-level inference
MMB: cooked leeks, meat broth, roasted.
3MH & 4MMPOH: citrus zest, grapefruit, passionfruit.
Qualitative sensory space: savory vs fruity; procured for specific savory outcomes.
Sensory panel evaluation; databases support flavor descriptors.
Sensory Analysis Flavor Science Wine Aroma

Precursor-Product Relationship in Coffee Roasting: MMB vs. MBT and MMB Formate

In the complex chemistry of coffee roasting, MMB is identified as a key sulfur-containing flavor component alongside its precursors and derivatives. A study by Holscher et al. (1992) identified and characterized MMB (3-mercapto-3-methylbutanol), 3-methyl-2-butene-1-thiol (MBT), and 3-mercapto-3-methylbutyl formate in roasted coffee, suggesting they share a common precursor, prenyl alcohol [1]. This establishes a direct relationship where MMB is a stable, desirable intermediate or end-product of the roasting process, whereas MBT is an ultra-potent thiol often associated with off-flavors (e.g., lightstruck character in beer) and MMB formate is a highly potent ester with a very low threshold (2-5 ppt) [2].

Precursor-product relationship in roasting
Supporting evidence
MMB identified as stable end-product from prenyl alcohol degradation in roasted coffee.
MMB offers a more reliable flavor building block than labile precursors/derivatives.
MBT and MMB formate are more potent but less controllable.
Food Processing Maillard Reaction Coffee Chemistry

Key Application Scenarios for 3-Mercapto-3-methyl-1-butanol Based on Verified Differentiation


Formulation of Savory, Meaty, and Roasted Flavor Bases for Processed Foods and Beverages

Procurement of 3-Mercapto-3-methyl-1-butanol is most justifiable when developing savory flavor profiles. As established by its 'cooked leeks' and 'meat broth' organoleptic characterization [1], MMB provides a foundational savory note that cannot be achieved with other common thiols like 3MH or 4MMPOH, which impart fruity and citrus notes. Its moderate sensory threshold (1500 ng/L) compared to ultra-potent thiols (e.g., 4MMP at 0.8 ng/L) allows for more straightforward handling and dosing in industrial formulations for meat analogs, bouillons, gravies, and savory snack seasonings [2].

Design of Coffee and Roasted Nut Flavors, Leveraging Natural Occurrence and Chemical Stability

MMB is a scientifically valid choice for formulating authentic coffee and roasted nut flavors, as it has been directly identified as a key volatile component in roasted coffee [3]. Its role in the prenyl alcohol degradation pathway positions it as a more stable and controllable flavor building block compared to its highly potent precursors like 3-methyl-2-butene-1-thiol (MBT), which is prone to generating off-flavors [3]. This makes MMB a reliable, clean-label-compliant (GRAS) ingredient for achieving complex roasted and brown notes in coffee beverages, confectionery, and baked goods [4].

Wine and Beer Research: Use as an Analytical Standard to Differentiate Savory from Fruity Thiol Contributions

In oenology and brewing research, MMB serves a distinct purpose as an analytical standard. Its unique sensory contribution (cooked leeks, savory) [1] and higher perception threshold allow researchers to study and differentiate its impact from that of lower-threshold, fruity thiols like 3MH (grapefruit/passionfruit) and 4MMP (box tree/blackcurrant) [2]. While 3MH and 4MMP are primary drivers of varietal character in wines like Sauvignon Blanc, MMB can contribute subtle savory nuances in certain styles, and its presence and concentration can be a marker of specific grape varieties or winemaking processes [5].

Application
Selection Property
Validation Focus
Savory, meaty, roasted flavor bases for processed foods/beverages
Moderate sensory threshold for manageable dosing
Sensory profile differentiation from fruity thiols
Coffee and roasted nut flavor formulations
Precursor-derived chemical stability
Authentic roasted flavor reproduction; avoiding off-flavor risk
Wine and beer research analytical standard
Unique savory olfactory character
Differentiation from varietal thiol markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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